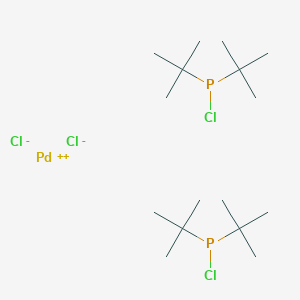

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II)

Description

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) (CAS 34409-44-4) is a palladium(II) complex with two chlorodi-tert-butylphosphine ligands. Its molecular formula is C₂₈H₄₆Cl₂P₂Pd, with a molecular weight of 621.94 g/mol . The compound appears as a colorless to pale yellow solid, is insoluble in water, and is primarily used as a catalyst in cross-coupling reactions due to its robust electronic and steric properties imparted by the bulky tert-butyl groups on the phosphine ligands .

Properties

IUPAC Name |

ditert-butyl(chloro)phosphane;dichloropalladium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H18ClP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*1-6H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVNVPYALHOWLN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Cl[Pd]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Cl4P2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with chlorodi-tert-butylphosphine in an appropriate solvent. The reaction typically involves the following steps:

- Dissolving palladium(II) chloride in a suitable solvent such as dichloromethane.

- Adding chlorodi-tert-butylphosphine to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolating the product by filtration and washing with a non-polar solvent .

Industrial Production Methods: While specific industrial production methods for dichlorobis(chlorodi-tert-butylphosphine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organometallic reagents (such as organoboranes, organostannanes, and organozinc compounds), and bases. Typical reaction conditions involve the use of solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF) at elevated temperatures ranging from 50°C to 150°C .

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Catalytic Applications

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is primarily recognized for its role as a catalyst in various organic reactions, particularly cross-coupling reactions. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules.

Types of Cross-Coupling Reactions

| Reaction Type | Description |

|---|---|

| Buchwald-Hartwig Coupling | Forms C-N bonds using aryl halides and amines. |

| Heck Reaction | Involves the coupling of alkenes with aryl halides to form substituted alkenes. |

| Suzuki-Miyaura Coupling | Utilizes organoboranes to couple with aryl halides, forming biaryl compounds. |

| Sonogashira Coupling | Couples terminal alkynes with aryl halides to produce alkynylated products. |

| Stille Coupling | Involves coupling of organostannanes with aryl halides. |

| Negishi Coupling | Utilizes organozinc reagents for coupling with aryl halides. |

| Hiyama Coupling | Couples organosilicon compounds with aryl halides. |

Biological Applications

Preliminary studies suggest potential applications in medicinal chemistry, particularly concerning the cytotoxic effects against certain cancer cell lines. Although research is limited, the palladium component may exhibit biological activity that warrants further investigation.

Case Studies in Biological Context

-

Cellular Uptake and Reactivity :

- Research indicated that palladium complexes with tailored phosphine ligands could facilitate depropargylation reactions within living cells. The engineered ligands showed preferential accumulation in mitochondria, enhancing biological effects.

-

Catalytic Performance in Complex Media :

- Comparative studies demonstrated that palladium sources featuring designed phosphine ligands maintained reactivity in complex cellular environments, crucial for potential therapeutic applications where selective activation of prodrugs is desired.

Industrial Applications

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is employed in various industrial processes, including:

- Fine Chemicals Production : Used in synthesizing pharmaceuticals and agrochemicals.

- Polymer Chemistry : Acts as a catalyst in producing advanced materials.

- Research Laboratories : Serves as a critical reagent for developing new synthetic methodologies.

Safety Profile

Despite its promising applications, dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is classified as an irritant. Proper safety precautions should be taken when handling this compound in laboratory settings.

Mechanism of Action

The mechanism by which dichlorobis(chlorodi-tert-butylphosphine)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation of new chemical bonds. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions. The molecular targets and pathways involved include the activation of aryl halides and the transfer of organic groups from organometallic reagents to form the desired products .

Comparison with Similar Compounds

Comparison with Similar Palladium(II) Complexes

Structural and Physical Properties

The table below compares key structural and physical properties of Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) with analogous palladium(II) complexes:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Pd Content (%) | Solubility | Appearance |

|---|---|---|---|---|---|---|

| Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) | 34409-44-4 | C₂₈H₄₆Cl₂P₂Pd | 621.94 | ~16.33 | Insoluble in H₂O | Colorless to pale yellow |

| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 15.16 | Slightly soluble | Yellow crystalline |

| Dichlorobis(tricyclohexylphosphine)palladium(II) | 29934-17-6 | C₃₆H₆₆Cl₂P₂Pd | 738.19 | 14.4 | Insoluble | Powder |

| [1,1’-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) | 95408-45-0 | C₂₈H₄₆Cl₂FeP₂Pd | 630.84 | 16.33 | Insoluble | Orange-red solid |

Key Observations :

- Pd Content : Complexes with bulkier ligands (e.g., tert-butyl or tricyclohexyl) generally exhibit lower Pd content due to increased ligand mass .

- Solubility: All listed complexes are poorly water-soluble, typical of organopalladium compounds. Dichlorobis(triphenylphosphine)palladium(II) shows slight solubility in organic solvents like dichloromethane .

- Steric Effects : The tert-butyl groups in Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) provide greater steric hindrance compared to triphenylphosphine, influencing reaction selectivity and catalyst stability .

a) Cross-Coupling Reactions

- Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) : Effective in Suzuki-Miyaura and Buchwald-Hartwig couplings due to electron-rich phosphine ligands enhancing oxidative addition rates .

- Dichlorobis(triphenylphosphine)palladium(II) : Widely used in Stille and Heck couplings but less active in electron-deficient systems due to lower ligand electron density .

- Dichlorobis(tricyclohexylphosphine)palladium(II) : Suitable for reactions requiring high steric bulk to prevent β-hydride elimination .

b) Hydrogenation and Reductions

Stability and Isomerism

- Isomerism : Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) exists predominantly in the trans configuration, as confirmed by X-ray crystallography . In contrast, cis-Dichlorobis(methyldiphenylphosphine)palladium(II) (CAS 52611-08-2) demonstrates how ligand substitution patterns influence geometry and reactivity .

Biological Activity

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II), commonly referred to as Pd(dtbp)Cl2, is a palladium complex that has garnered attention for its potential applications in organic synthesis and biological systems. This article delves into its biological activity, particularly focusing on its catalytic properties, interactions within biological environments, and implications for medicinal chemistry.

The compound has the following characteristics:

- Molecular Formula : C₁₆H₃₆Cl₂P₂Pd

- Molecular Weight : 411.43 g/mol

- CAS Number : 725745-08-4

- MDL Number : MFCD05662698

The structure of Pd(dtbp)Cl2 features a palladium center coordinated by two chlorodi-tert-butylphosphine ligands, which significantly influence its reactivity and selectivity in various chemical reactions.

Catalytic Activity

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is primarily recognized for its role as a catalyst in cross-coupling reactions, including:

- Suzuki-Miyaura Coupling

- Sonogashira Reaction

- Heck Reaction

These reactions are essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules. The bulky phosphine ligands enhance the selectivity and efficiency of these reactions by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination processes involved in the catalytic cycle .

Biological Interactions

Research has indicated that palladium complexes, including Pd(dtbp)Cl2, can exhibit biological activity beyond their catalytic roles. Notably, studies have explored their potential in bioorthogonal chemistry, where they can mediate transformations within living cells. The presence of phosphine ligands allows these complexes to be engineered for specific interactions with biological targets, such as mitochondria .

Case Studies

-

Cellular Uptake and Reactivity :

- A study demonstrated that discrete palladium complexes with tailored phosphine ligands could facilitate depropargylation reactions in cell lysates and living mammalian cells. The engineered ligands allowed for preferential accumulation in mitochondria, enhancing the biological effects of the palladium catalyst .

-

Catalytic Performance in Complex Media :

- Comparative studies showed that while many palladium sources were ineffective in complex cellular environments, those featuring designed phosphine ligands maintained their reactivity. This stability is crucial for potential therapeutic applications where palladium complexes could activate prodrugs selectively within target cells .

Toxicity and Safety Profile

Despite their promising applications, it is essential to consider the safety profile of dichlorobis(chlorodi-tert-butylphosphine)palladium(II). The compound is classified as an irritant, and caution is advised when handling it in laboratory settings .

Q & A

Q. What are the optimal synthetic methods for preparing Dichlorobis(chlorodi-tert-butylphosphine)palladium(II), and how do reaction conditions affect yield?

The compound is typically synthesized by reacting palladium(II) chloride with chlorodi-tert-butylphosphine ligands in an inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere. Ligand-to-metal ratios (2:1) and reflux conditions (~80°C) are critical for achieving high yields (>90%) . Impurities such as unreacted PdCl₂ or oxidized phosphine byproducts must be removed via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this palladium complex?

- NMR spectroscopy : ³¹P NMR is used to confirm ligand coordination (δ ~20–30 ppm for tert-butylphosphine ligands) .

- X-ray crystallography : Resolves the square-planar geometry of Pd(II) centers and ligand steric effects. Supplementary crystallographic data (e.g., CCDC deposition numbers) are often provided in supporting information .

- Elemental analysis : Validates purity (>97% by EA) and stoichiometry .

Q. What safety protocols are essential when handling this compound in the laboratory?

Refer to SDS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Keep in a desiccator at 0–6°C to prevent moisture absorption and decomposition .

- Spill management : Use vacuum collection to avoid dust generation; neutralize with inert adsorbents .

Advanced Research Questions

Q. How does the steric profile of chlorodi-tert-butylphosphine ligands influence catalytic activity in cross-coupling reactions?

The bulky tert-butyl groups enhance selectivity by stabilizing low-coordinate Pd intermediates (e.g., Pd⁰) and suppressing β-hydride elimination. Comparative studies show:

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies between studies?

Discrepancies often arise from:

- Ligand purity : Impurities >3% reduce TOF by ~40% .

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate oxidative addition but may deactivate Pd via coordination .

- Substrate scope : Electron-deficient aryl halides react faster (e.g., k_rel = 5.2 for p-NO₂ vs. p-OMe substituents) . Computational DFT studies (e.g., B3LYP functional) model transition states to validate experimental trends .

Q. How can researchers design experiments to probe ligand lability and Pd-centered redox processes?

- Cyclic voltammetry : Identifies Pd(II)/Pd(0) redox potentials (E₁/₂ ~0.5 V vs. SCE) and ligand dissociation rates .

- In situ IR spectroscopy : Monitors CO stretching frequencies in Pd-CO adducts to assess ligand exchange kinetics .

- Kinetic isotope effects : Differentiate between concerted (KIE ~1) and stepwise (KIE >2) mechanisms in C–X bond activation .

Methodological Considerations

Q. What steps ensure reproducibility in catalytic screening experiments?

- Standardize substrate ratios : Use 1:1.2 (aryl halide:boronic acid) to minimize side reactions .

- Control moisture levels : Employ gloveboxes (<1 ppm H₂O) to prevent Pd aggregation .

- Reference catalysts : Include Pd(OAc)₂ or Pd(PPh₃)₄ as benchmarks for activity comparisons .

Q. How should researchers address discrepancies between computational predictions and experimental outcomes?

- Validate DFT functionals : Hybrid functionals (e.g., B3LYP) with ≥20% exact exchange improve thermochemical accuracy (avg. error <2.4 kcal/mol) .

- Incorporate solvent models : Use SMD or COSMO-RS to account for solvation effects on transition states .

- Cross-check with EXAFS : Resolves Pd coordination environments in situ, complementing computational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.